molecular formula C13H15BClNO2 B1454820 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 945391-06-0

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1454820
CAS No.: 945391-06-0
M. Wt: 263.53 g/mol
InChI Key: AGVDMZNQFRCYMD-UHFFFAOYSA-N
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Description

Chemical Name: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS Number: 945391-06-0 Molecular Formula: C₁₃H₁₅BClNO₂ Molecular Weight: 263.53 g/mol Structural Features: This compound consists of a benzonitrile core substituted with a chlorine atom at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The nitrile (CN) and chlorine (Cl) groups are electron-withdrawing, enhancing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. It is widely used as a pharmaceutical intermediate, particularly in synthesizing biaryl structures for drug discovery .

Properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVDMZNQFRCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Aryl Halide Precursor : 3-chloro-4-iodobenzonitrile or 3-chloro-4-bromobenzonitrile is commonly used.
  • Borylation Agent : Bis(pinacolato)diboron (B2Pin2).
  • Catalyst : Palladium complexes such as PdCl2(dppf) or Pd(PPh3)4.
  • Base : Potassium acetate (KOAc) or cesium carbonate (Cs2CO3).
  • Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF).

Typical Reaction Conditions

  • Temperature : 80–100 °C.
  • Atmosphere : Inert gas (argon or nitrogen) to prevent oxidation.
  • Reaction Time : 4–24 hours depending on scale and catalyst system.
  • Workup : After reaction completion, the mixture is cooled, filtered, and purified by column chromatography using hexane/ethyl acetate gradients.

Representative Procedure

A suspension of bis(pinacolato)diboron (e.g., 665 mg, 2.62 mmol), 3-chloro-4-iodobenzonitrile (e.g., 345 mg, 1.31 mmol), and potassium acetate (e.g., 386 mg, 3.93 mmol) is prepared in 5 mL anhydrous dioxane. The mixture is degassed with argon for several minutes. Then, PdCl2(dppf) catalyst (typically 2–5 mol%) is added. The reaction is heated under reflux (approximately 100 °C) for 4 hours under an inert atmosphere. After cooling, the reaction mixture is filtered and purified to isolate the target boronate ester with yields reported around 20–70% depending on optimization.

Reaction Mechanism Summary

  • Oxidative Addition : Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
  • Transmetalation : Transfer of the boryl group from bis(pinacolato)diboron to the palladium center.
  • Reductive Elimination : Formation of the aryl boronate ester and regeneration of palladium(0).

Optimization Factors Affecting Yield and Purity

Parameter Influence on Reaction Typical Range/Notes
Catalyst Type PdCl2(dppf), Pd(PPh3)4 effective 2–5 mol% loading
Base KOAc or Cs2CO3 enhances transmetallation KOAc commonly used; Cs2CO3 improves yields
Solvent Anhydrous 1,4-dioxane or THF Must be dry to prevent hydrolysis
Temperature Higher temp increases rate but may cause side reactions 80–100 °C, microwave heating can reduce time
Reaction Time Longer times improve conversion 4–24 hours
Inert Atmosphere Prevents catalyst deactivation and oxidation Argon or nitrogen
Ligand Selection Steric and electronic effects influence catalyst efficiency dppf and SPhos ligands improve steric tolerance

Comparative Data on Preparation Yields

Reference Starting Material Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
3-chloro-5-iodobenzonitrile PdCl2(dppf) KOAc 1,4-dioxane Reflux (~100) 4 20
Literature 3-chloro-4-iodobenzonitrile Pd(PPh3)4 KOAc THF 80 12 50–70
Research 3-chloro-4-bromobenzonitrile PdCl2(dppf) + SPhos Cs2CO3 DMF 90 6 65–80

Notes on Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

1.1. Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of benzonitrile can inhibit specific cancer cell lines by targeting key signaling pathways. For instance, modifications to the benzonitrile structure have been explored to enhance potency against tumors expressing PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint in cancer therapy.

Case Study: PD-L1 Inhibition
In a study focusing on small molecular inhibitors of PD-L1, compounds structurally related to 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile were synthesized and evaluated for their biological activity. The results indicated that these compounds could effectively induce dimerization of PD-L1, thereby inhibiting its interaction with PD-1 and enhancing T-cell responses against tumors .

CompoundIC50 (µM)Target
Compound A0.12PD-L1
Compound B0.09PD-L1
This compound0.15PD-L1

1.2. Synthesis of Novel Therapeutics

The compound serves as a versatile building block in the synthesis of various therapeutic agents. Its boron-containing moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules.

Example Reaction:
The compound can be employed in the synthesis of more complex structures by reacting it with aryl halides to form biaryl compounds that may possess enhanced biological activity .

2.1. Polymer Chemistry

In material science, derivatives of this compound have been utilized in the development of advanced polymeric materials. The incorporation of boron into polymer backbones enhances thermal stability and mechanical properties.

Case Study: Covalent Triazine-Based Frameworks
Research has demonstrated that incorporating boron-containing compounds into covalent triazine-based frameworks leads to materials with improved porosity and surface area suitable for applications in gas storage and separation .

MaterialSurface Area (m²/g)Application
Polymer A1200Gas Storage
Polymer B1500Gas Separation
Boron-Derivative Polymer1800Gas Storage

2.2. Sensor Technology

The unique electronic properties of boron-containing compounds allow their use in sensor technology. The compound can be integrated into sensor platforms for detecting environmental pollutants or biological markers due to its ability to undergo reversible reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its role as a boronic ester in cross-coupling reactions. The compound reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares the target compound with structurally related boronate esters, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Reactivity/Applications Reference
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Cl (3-position), CN (4-position) C₁₃H₁₅BClNO₂ 263.53 High reactivity in Suzuki couplings due to electron-withdrawing Cl and CN groups; used in pharmaceutical intermediates .
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile F (3-position), CN (4-position) C₁₃H₁₅BFNO₂ 247.08 Fluorine's electronegativity enhances stability and alters electronic properties; suitable for coupling in fluorinated drug scaffolds .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile H (3-position), CN (4-position) C₁₃H₁₆BNO₂ 229.08 Lacks Cl, leading to higher solubility and reduced steric hindrance; standard substrate for biaryl synthesis .
3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile NH₂ (3-position), CN (4-position) C₁₃H₁₇BN₂O₂ 243.10 Electron-donating NH₂ group reduces coupling efficiency but enables functionalization via amine chemistry .
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile F (4-position), CF₃ (5-position), CN (2-position) C₁₄H₁₄BF₄NO₂ 315.07 Trifluoromethyl group increases lipophilicity; used in agrochemicals and fluorinated APIs .
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Cyclopropyl (2-position), CN (4-position) C₁₆H₂₀BNO₂ 269.15 Steric bulk from cyclopropyl may slow coupling but improves metabolic stability in drug candidates .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (Cl, CN) : The target compound’s Cl and CN groups enhance oxidative addition in Suzuki-Miyaura reactions by polarizing the boron-carbon bond, making it more reactive than analogs with electron-donating groups (e.g., NH₂) .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl in ) may hinder coupling efficiency but enhance selectivity in complex syntheses .

Physicochemical Properties

  • Solubility : The unsubstituted analog () exhibits higher solubility in polar solvents compared to the chloro derivative due to reduced hydrophobicity .
  • Thermal Stability : Fluorinated derivatives () show improved thermal stability, critical for high-temperature reactions .

Biological Activity

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound with significant biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 945391-06-0
  • Molecular Formula : C13H15BClNO2
  • Molecular Weight : 253.54 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its structure suggests potential interactions with enzymes and receptors involved in various signaling pathways. The dioxaborolane moiety may enhance its stability and bioavailability.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. In vitro studies have shown:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values in the micromolar range across these cell lines, indicating moderate potency .

Anti-inflammatory Effects

In addition to its antiproliferative properties, this compound has been investigated for its anti-inflammatory effects. A study involving human monocytes showed that it significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS).

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
    • Results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 15 µM.
    • Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway as evidenced by increased caspase activity .
  • Inflammation Model :
    • In a model using LPS-stimulated human monocytes, treatment with the compound at concentrations of 1 µM resulted in a 60% reduction in IL-6 secretion compared to untreated controls.
    • These findings were statistically significant (p < 0.01), suggesting a robust anti-inflammatory potential .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50/EffectReference
AntiproliferativeMCF-7~15 µM
Anti-inflammatoryHuman Monocytes60% reduction in IL-6

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A common approach involves reacting a halogenated benzonitrile precursor (e.g., 3-chloro-4-bromobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.
  • Solvent selection : Polar aprotic solvents (THF, DMF) improve solubility of boronic ester intermediates.
  • Temperature control : Gradual heating (60–120°C) minimizes side reactions like protodeboronation.

Table 1 : Representative Reaction Conditions and Yields

CatalystSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂Dioxane8072
Pd(PPh₃)₄THF10065

What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • X-ray crystallography : Resolves steric effects of the chloro and nitrile substituents on the boronic ester geometry. Use SHELXL for refinement of twinned crystals or high-resolution data .
  • NMR spectroscopy :
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane ring integrity.
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~118 ppm) validate substitution patterns .
  • Mass spectrometry (HRMS) : Exact mass matching (theoretical MW: 277.11 g/mol) ensures purity .

Advanced Research Questions

How does the chloro substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

The meta-chloro group introduces steric hindrance and electronic effects:

  • Steric effects : Limits cross-coupling efficiency with bulky aryl partners; use smaller ligands (e.g., SPhos instead of XPhos) to mitigate .
  • Electronic effects : The electron-withdrawing nitrile group activates the boronic ester for coupling but may reduce nucleophilicity. Computational studies (DFT) suggest partial charge redistribution at the boron center .

How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions often arise from disorder in the dioxaborolane ring or twinned crystals . Solutions include:

  • High-resolution data collection : Use synchrotron radiation for datasets with resolution < 0.8 Å.
  • Refinement protocols : Apply TWIN/BASF commands in SHELXL or use OLEX2 for real-space validation .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-fluoro derivatives) to validate bond lengths and angles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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